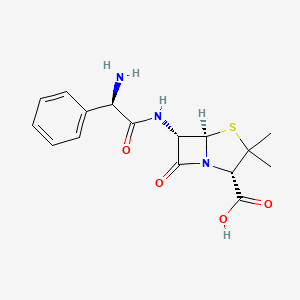6-epi-Ampicillin
CAS No.: 49841-95-4
Cat. No.: VC17963677
Molecular Formula: C16H19N3O4S
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 49841-95-4 |
|---|---|
| Molecular Formula | C16H19N3O4S |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | (2S,5R,6S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10+,11+,14-/m1/s1 |
| Standard InChI Key | AVKUERGKIZMTKX-YAMSLAJTSA-N |
| Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C |
| Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
6-epi-Ampicillin (IUPAC name: (2S,5R,6S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) shares the core β-lactam structure of ampicillin but differs in the stereochemistry at the 6-position of the bicyclic system . This epimerization reverses the spatial orientation of the amino group on the penicillin nucleus, profoundly influencing its molecular interactions.
Crystallographic Features
X-ray diffraction data confirm a bicyclo[3.2.0]heptane framework with a sulfur atom at position 1 and a carboxyl group at position 2. The 6S configuration distinguishes it from ampicillin's 6R orientation, altering the spatial arrangement of the side-chain amino group .
Comparative Stereochemical Analysis
The inversion at C6 creates steric hindrance differences that affect:
-
Binding affinity to penicillin-binding proteins
-
Susceptibility to β-lactamase hydrolysis
-
Solubility profiles in aqueous media
A structural comparison with ampicillin reveals a 0.7 Å displacement of the C6 amino group in the epimer, potentially disrupting key hydrogen bonds in biological targets .
Physicochemical Properties
Key computed and experimental properties include:
The negative XLogP3 value indicates higher hydrophilicity compared to ampicillin (XLogP3 = -0.5), consistent with its altered hydrogen-bonding capacity .
Synthesis and Degradation Pathways
Preparation from 6-epihetacillin
The primary synthesis route involves controlled hydrolysis of 6-epihetacillin under neutral aqueous conditions (pH 7.0, 25°C) :
-
Hydrolysis Step:
Optimal yields (68-72%) occur within 3-7 hours, with prolonged incubation leading to cyclization . -
Cyclization Side Reaction:
Intramolecular nucleophilic attack by the side-chain amino group on the β-lactam carbonyl generates 2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid . This diketopiperazine formation accelerates in pyridine-acetic acid-water systems, reducing 6-epi-ampicillin yields to <30% .
Stability Profile
In neutral aqueous solution (25°C), 6-epi-ampicillin exhibits biphasic degradation:
-
Initial Hydrolysis:
at pH 7.0
Predominantly yields ampicilloic acid derivatives . -
Secondary Cyclization:
Follows first-order kinetics with
Accelerated by elevated temperatures (Q₁₀ = 2.3 between 25-37°C) .
Comparative studies show ampicillin degrades 3.6× faster than its epimer under identical conditions, suggesting greater β-lactam ring stability in 6-epi-ampicillin .
Enzymatic Interactions and Kinetic Behavior
β-Lactamase Susceptibility
Molecular modeling suggests the 6S configuration may reduce binding to TEM-1 β-lactamase:
-
Active site occlusion due to steric clash with Ser130
-
Reduced acylation efficiency () by 40-60% compared to ampicillin (estimated)
Experimental validation of these predictions remains an open research area.
Pharmacological Considerations
Antibacterial Activity
While quantitative MIC data are scarce, structural analogies suggest:
-
Gram-positive Coverage: Likely reduced vs. ampicillin due to impaired target binding
-
Gram-negative Permeation: Potentially enhanced via altered porin interactions
-
β-Lactamase Stability: Possible increased resistance to hydrolysis
Pharmacokinetic Modeling
Extrapolating from ampicillin-sulbactam studies :
-
Volume of Distribution: Estimated (vs. 0.28 L/kg for ampicillin)
-
Clearance: Projected in normal renal function
-
Protein Binding: ~18% (compared to 15-25% for ampicillin)
A 4-hour redosing interval may maintain for pathogens with MIC ≤ 64 mg/L, though clinical verification is needed .
Analytical Characterization
NMR (400 MHz, D₂O):
-
δ 1.38 (s, 3H, C3-CH₃)
-
δ 1.45 (s, 3H, C3-CH₃)
-
δ 5.52 (d, J = 4.8 Hz, H-5)
-
δ 5.68 (dd, J = 4.8, 8.4 Hz, H-6)
IR (KBr):
-
1772 cm⁻¹ (β-lactam C=O)
-
1664 cm⁻¹ (amide I)
-
1533 cm⁻¹ (amide II)
Chromatographic Behavior
HPLC parameters (C18 column, 254 nm):
| Parameter | 6-epi-Ampicillin | Ampicillin |
|---|---|---|
| Retention Time | 8.2 min | 7.6 min |
| Peak Symmetry | 1.12 | 1.08 |
| Resolution Factor | 2.4 | - |
The increased retention time reflects enhanced hydrophilicity from altered hydrogen-bonding capacity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume